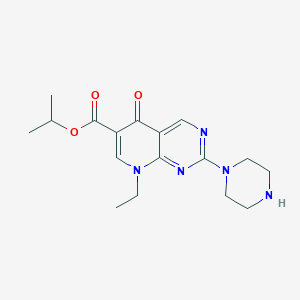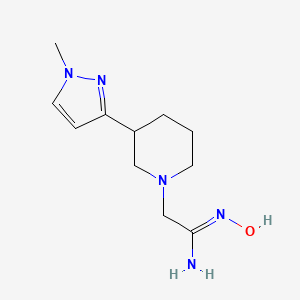![molecular formula C26H26N2O6 B13427477 N-[(Benzyloxy)carbonyl]phenylalanyltyrosine CAS No. 2537-91-9](/img/structure/B13427477.png)
N-[(Benzyloxy)carbonyl]phenylalanyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. L-tyrosine is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . The compound is a more complex derivative, which may have unique properties and applications due to its modified structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) typically involves the protection of the amino and carboxyl groups of L-tyrosine and L-phenylalanine, followed by coupling reactions. Common protecting groups include the phenylmethoxycarbonyl (Cbz) group for the amino group and tert-butyl ester for the carboxyl group . The coupling reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) involves its interaction with various molecular targets and pathways. As a derivative of L-tyrosine, it may influence the synthesis of neurotransmitters and other biologically active molecules . The compound’s effects are mediated through its interaction with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to catecholamines .
Comparación Con Compuestos Similares
Similar Compounds
L-tyrosine: The parent compound, known for its role in neurotransmitter synthesis.
L-phenylalanine: An essential amino acid and precursor to L-tyrosine.
L-tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is unique due to its modified structure, which may confer distinct chemical and biological properties compared to its parent compounds . The presence of the phenylmethoxycarbonyl group and the coupling with L-phenylalanine may enhance its stability, solubility, and potential therapeutic applications .
Propiedades
Número CAS |
2537-91-9 |
|---|---|
Fórmula molecular |
C26H26N2O6 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O6/c29-21-13-11-19(12-14-21)16-23(25(31)32)27-24(30)22(15-18-7-3-1-4-8-18)28-26(33)34-17-20-9-5-2-6-10-20/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32) |
Clave InChI |
PGOQBJBMASKTEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


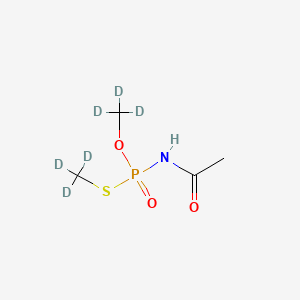
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)
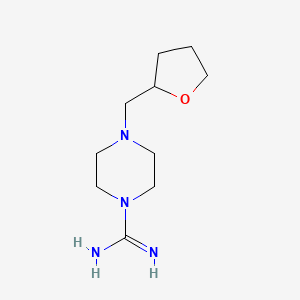
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
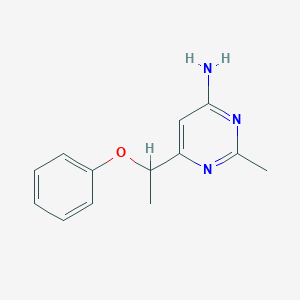

![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
